4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,3-diazaspiro[4.4]non-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-5-7(3-1-2-4-7)10-6(11)9-5/h1-4H2,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUVPYHADIHUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Amino 1,3 Diazaspiro 4.4 Non 3 En 2 One and Its Structural Analogues
Retrosynthetic Analysis of the 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one Scaffold
A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection points. The primary disconnection would involve the exocyclic amino group and the endocyclic double bond, leading back to a saturated 1,3-diazaspiro[4.4]nonane-2,4-dione, a spirohydantoin. This key intermediate can be further disconnected at the urea (B33335) C-N bonds. This suggests a convergent synthesis from a cyclic α-amino acid or its corresponding ester and a source of the urea carbonyl, such as an isocyanate or phosgene (B1210022) equivalent.
Alternatively, the entire hydantoin (B18101) ring can be viewed as being constructed upon a pre-existing cyclopentane (B165970) framework. This leads to precursors such as 1-aminocyclopentanecarboxylic acid or related derivatives, which can then undergo cyclization with a suitable nitrogen-containing reagent to form the spirocyclic core. The formation of the enamine functionality can be envisioned as a late-stage transformation, potentially through the amination of a β-dicarbonyl equivalent or the manipulation of a pre-existing functional group on the hydantoin ring.
Core Spirocyclic Ring System Formation
The construction of the core 1,3-diazaspiro[4.4]nonane ring system is a critical step in the synthesis of the target molecule. Various methodologies have been developed for the formation of spirohydantoin and related diazaspirocyclic frameworks.
The formation of the spirohydantoin core can be achieved through the reaction of cyclic diamines with ketoesters or diketones. This approach involves the condensation of a 1,2-diamine precursor, constrained within a cyclic system, with a dicarbonyl compound to form the heterocyclic ring. While not directly applicable to the spiro[4.4]nonane system which is formed from a single amino acid derivative, this strategy is prevalent in the synthesis of other spiro-fused heterocyclic systems. For the target scaffold, a more common approach is the Bucherer-Bergs reaction or related multicomponent syntheses. nih.gov
A prominent method for the synthesis of spirohydantoins is the Bucherer-Bergs reaction, which involves the one-pot reaction of a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. nih.gov In the context of the target molecule, cyclopentanone (B42830) could serve as the starting ketone. The reaction proceeds through the formation of an α-aminonitrile, which then cyclizes with carbon dioxide (derived from ammonium carbonate) to yield the spirohydantoin.
Another approach involves the reaction of α-amino acids with isocyanates. mdpi.com For the synthesis of the 1,3-diazaspiro[4.4]nonane-2,4-dione core, 1-aminocyclopentanecarboxylic acid or its corresponding ester can be treated with an isocyanate to form a ureido acid or ester, which subsequently undergoes base- or acid-catalyzed cyclization to the desired spirohydantoin. nih.gov
| Starting Materials | Reagents | Product | Reference |
| Cyclopentanone | KCN, (NH4)2CO3 | 1,3-Diazaspiro[4.4]nonane-2,4-dione | nih.gov |
| 1-Aminocyclopentanecarboxylic acid ester | Isocyanate, Base | 1,3-Diazaspiro[4.4]nonane-2,4-dione | mdpi.comnih.gov |
Various cyclization strategies have been employed to construct the diazaspiro[4.4]nonane framework. Domino radical bicyclization reactions have been successfully used to synthesize 1-azaspiro[4.4]nonane derivatives. nih.gov This methodology involves the generation of a radical species that undergoes a cascade of cyclization events to form the spirocyclic system in a single step. nih.gov While demonstrated for the 1-aza analogue, this approach could potentially be adapted for the synthesis of the 1,3-diaza system.
Another powerful method is the intramolecular Prins cyclization/Schmidt reaction. sigmaaldrich.com This tandem reaction has been utilized for the efficient construction of the azaspiro[4.4]nonane skeleton. sigmaaldrich.com The reaction sequence involves an intramolecular cyclization of an alcohol onto a pendant alkene, followed by a Schmidt reaction to introduce the second nitrogen atom, thereby forming the heterocyclic ring.
Ring-opening cyclization of spirocyclopropanes with amines has also been reported as a method for the synthesis of related aza-heterocycles, which could be conceptually applied to the construction of the diazaspiro[4.4]nonane core. elsevierpure.com
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including spiro heterocycles. nih.govmdpi.comcaltech.edu The Biginelli reaction, a classic MCR, is a prime example of a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. nih.govorganic-chemistry.orgmdpi.com While typically yielding six-membered rings, variations of this reaction have been developed to access a wide range of heterocyclic scaffolds. Adapting MCR strategies to include a cyclic ketone or a precursor that can form the cyclopentane ring in situ could provide a direct route to the diazaspiro[4.4]nonane core.
The Ugi reaction, another versatile MCR, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov With careful selection of starting materials, this reaction can be a powerful tool for the rapid assembly of complex scaffolds that can be further elaborated into spirocyclic systems.
Cycloaddition reactions are a powerful tool for the construction of cyclic and spirocyclic systems. The [3+2] cycloaddition reaction, in particular, has been utilized for the synthesis of 2-azaspiro[4.4]nonan-1-ones. uow.edu.auresearchgate.net This reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. By employing a cyclic dipolarophile, a spirocyclic system can be generated.
Furthermore, tandem [4+2]-cycloaddition/aromatization reactions have been developed for the synthesis of fused spiro[4.4]-nonane-diones. acs.org This methodology involves a Diels-Alder reaction of a spiro[4.4]nona-2,7-diene-1,6-dione as the dienophile, followed by aromatization of the resulting adduct. acs.org While this leads to a different substitution pattern, the underlying principle of using cycloaddition to construct the spiro framework is highly relevant.
| Reaction Type | Key Intermediates/Reactants | Product Type | Reference |
| [3+2] Cycloaddition | 1,3-dipole, cyclic dipolarophile | Spiro-pyrrolidine derivatives | uow.edu.auresearchgate.net |
| [4+2] Cycloaddition | Spiro[4.4]nona-2,7-diene-1,6-dione | Fused spiro[4.4]-nonane-diones | acs.org |
Introduction of the Amino and Enone Functionalities
The final stage in the synthesis of this compound involves the introduction of the amino group at the C4 position and the formation of the endocyclic double bond to create the enone system.
The introduction of an amino group at the 4-position of a hydantoin ring can be challenging. One potential strategy involves the amination of a pre-functionalized hydantoin. For instance, a 4-thioxohydantoin derivative could be synthesized and subsequently converted to the 4-amino analogue through reaction with an amine or ammonia. Alternatively, direct amination of the hydantoin ring at the C4 position could be explored, potentially through a nucleophilic aromatic substitution-type reaction if the ring can be suitably activated. A reported synthesis of 3-amino-5-methyl-5-(4-pyridyl)hydantoin involved the reaction of the corresponding hydantoin with hydrazine, suggesting a possible route for N-amination. nih.gov However, C-amination would require a different approach. One possibility is the conversion of a 4-oxo group to a leaving group, followed by displacement with an amino source. For example, the formation of an oxime at the C4 position, followed by reduction, could introduce the amino group. researchgate.net
The formation of the enone functionality requires the introduction of a double bond between the C3 and C4 positions. This can often be achieved through the oxidation of a dihydropyrimidinone precursor. nih.gov Various oxidizing agents have been employed for this transformation, including copper salts with a terminal oxidant like tert-butylhydroperoxide. nih.gov This methodology is well-established for the synthesis of pyrimidinones (B12756618) and could likely be adapted to the 1,3-diazaspiro[4.4]nonane system. The synthesis of related 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles has been reported via a domino synthesis, indicating that the enamine functionality can be formed under certain reaction conditions. researchgate.netscienceopen.com
| Transformation | Reagents/Conditions | Functional Group Introduced | Reference |
| N-Amination of Hydantoin | Hydrazine | Amino group at N3 | nih.gov |
| C4-Oxime formation and reduction | Hydroxylamine, then reducing agent (e.g., LiAlH4) | Amino group at C4 | researchgate.net |
| Oxidation of Dihydropyrimidinone | Cu salt, K2CO3, TBHP | Endocyclic double bond (enone) | nih.gov |
Stereoselective Introduction of Functional Groups
The spatial arrangement of atoms is critical for the biological activity of complex molecules. Stereoselective synthesis ensures that functional groups are introduced into the spirocyclic framework with a specific three-dimensional orientation.
One key strategy involves stereoselective cycloaddition reactions to form the carbocyclic part of the spiro-system. mdpi.com For instance, the [4+2]-cycloaddition (Diels-Alder reaction) of 1,3-dienes with 5-methylidene-substituted imidazolones has been shown to proceed stereoselectively. mdpi.com When cyclic dienes like cyclopentadiene (B3395910) are used, these reactions typically yield exo-isomers with high selectivity. mdpi.com This approach establishes the stereochemistry of the carbocyclic ring early in the synthesis, which then guides the orientation of subsequent functional group additions.
In the synthesis of related natural products containing densely functionalized cyclopentane cores, such as agelastatin A, intramolecular olefin aziridination methods have been employed to achieve high levels of diastereocontrol. nih.gov The resulting bicyclic aziridine (B145994) intermediates can then undergo selective nucleophilic ring-opening reactions, allowing for the controlled installation of multiple stereogenic centers. nih.gov Furthermore, Lewis acid-catalyzed vinyl acetal (B89532) rearrangements have been utilized for the highly stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans, demonstrating a powerful method for controlling diastereoselectivity in cyclic systems which can be adapted for carbocyclic analogues. nih.gov
Alkylation and Acylation Reactions for Substituent Incorporation
Once the core spirocyclic structure is assembled, alkylation and acylation reactions are fundamental tools for introducing a variety of substituents, thereby creating a library of structural analogues for further study. These reactions typically target the nitrogen atoms of the hydantoin or imidazolone (B8795221) ring.
Research on spiro-hydantoins has demonstrated the feasibility of selective alkylation and acylation at the N(1) nitrogen atom. mdpi.com Common electrophilic reagents used for this purpose include benzyl (B1604629) chloride (PhCH₂Cl) for alkylation and di-tert-butyl dicarbonate (B1257347) (Boc₂O) for acylation, leading to the corresponding substituted products in high yields. mdpi.com Similarly, N-alkylation is a key step in the synthesis of related spirocyclic 2,6-dioxopiperazines, which are derived from α-amino nitriles. nih.gov These modifications are crucial for exploring structure-activity relationships, as the nature of the substituent can significantly influence the molecule's properties.
Potential side reactions, such as bis-alkylation or oxidative degradation of starting materials under basic conditions, can be a challenge. mdpi.com To minimize these unwanted outcomes, it is often necessary to conduct these reactions under an inert atmosphere, such as dry nitrogen. mdpi.com
Specific Approaches to the 4-Amino and 3-en-2-one Moieties
The 4-amino-3-en-2-one moiety is a key feature of the target compound, representing a vinylogous urea or cyclic guanidine (B92328) system. Its synthesis requires specific strategies to construct the unsaturated imidazolone ring with the desired amino substituent.
A common route to the core hydantoin ring system, a precursor to the 3-en-2-one moiety, is the Bucherer–Bergs reaction. mdpi.com This multicomponent reaction typically involves a ketone (such as cyclopentanone for the spiro[4.4]nonane system), a cyanide source (e.g., KCN), and an ammonium source (e.g., (NH₄)₂CO₃) to form the spirohydantoin. mdpi.com The initial step often involves the formation of an α-amino nitrile via the Strecker reaction, which then cyclizes to form the hydantoin ring. mdpi.comnih.govmdpi.com
To achieve the specific 4-amino-3-en-2-one structure, domino reactions provide an efficient pathway. A domino synthesis of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles has been reported, which creates a very similar core structure in a single synthetic sequence. scienceopen.com Another approach involves the reaction of α-amino nitriles with isocyanates, followed by cyclization, which can be used to build the desired heterocyclic ring. nih.gov The introduction of the C3-C4 double bond can be achieved through elimination reactions on a saturated hydantoin precursor or by using starting materials that already possess the required unsaturation. nih.gov Additionally, methods for synthesizing 4-amino substituted butenolides via the addition of amines to an activated triple bond could potentially be adapted for the synthesis of the target moiety. researchgate.net
Advanced Synthetic Techniques and Reaction Conditions
The successful synthesis of this compound and its analogues often depends on the use of advanced techniques and carefully controlled reaction conditions to maximize yields and minimize impurities.
Catalytic Methods (e.g., Metal-catalyzed cyclizations, Lewis acid catalysis)
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective bond formations. Both Lewis acid and transition-metal catalysis are employed in the construction of spirocyclic systems.
Lewis Acid Catalysis: Lewis acids are frequently used to catalyze cycloaddition reactions that form the spirocyclic framework. For example, aluminum chloride (AlCl₃) and zinc iodide (ZnI₂) have been shown to be effective catalysts for the Diels-Alder reactions of methylideneimidazolones with less reactive dienes. mdpi.com The choice of Lewis acid can be critical; for instance, the harder AlCl₃ catalyzes reactions with both hydantoins and thiohydantoins, while the softer ZnI₂ is more effective for thiohydantoins. mdpi.com Scandium triflate (Sc(OTf)₃) has also been used in diastereoselective formal ene reactions involving bicyclobutanes. rsc.org
Metal-Catalyzed and Organocatalyzed Cyclizations: Transition metals are widely used to catalyze various cycloaddition and cyclization reactions. nih.govrsc.org While direct metal-catalyzed cyclizations for the target molecule are not extensively detailed, related phosphine-catalyzed [3+2] annulation reactions are highly effective for synthesizing 2-azaspiro[4.4]nonene derivatives. researchgate.netresearchgate.netrsc.org These reactions proceed with excellent regioselectivity and diastereoselectivity. rsc.org Furthermore, domino radical bicyclizations, initiated by reagents like AIBN or triethylborane (B153662) and promoted by tin hydrides, offer a pathway to construct the 1-azaspiro[4.4]nonane skeleton in a single step under mild conditions. nih.gov
| Catalyst Type | Catalyst Example | Reaction Type | Outcome/Significance | Reference |
|---|---|---|---|---|
| Lewis Acid | AlCl₃, ZnI₂ | [4+2] Cycloaddition (Diels-Alder) | Effective for reactions with low-activity dienes to form spiro-hydantoins. | mdpi.com |
| Lewis Acid | Sc(OTf)₃ | Formal Ene Reaction | Achieves high diastereoselectivity in the formation of cyclobutane (B1203170) derivatives. | rsc.org |
| Organocatalyst | Phosphines | [3+2] Annulation/Cycloaddition | Highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene systems. | researchgate.netrsc.org |
| Radical Initiator | AIBN, Et₃B / Bu₃SnH | Domino Radical Bicyclization | Constructs the 1-azaspiro[4.4]nonane skeleton in a single step. | nih.gov |
Solvent Selection and Optimization for Spirocyclization Reactions
The choice of solvent is a critical parameter that can dramatically influence the outcome of a spirocyclization reaction, affecting reaction rates, yields, and even the product distribution.
In classic spirohydantoin syntheses like the Bucherer-Bergs reaction, standard conditions using aqueous ethanol (B145695) may fail or give low yields for certain substrates. mdpi.com In such cases, switching to alternative solvents can lead to significant improvements. High-boiling point or polar aprotic solvents such as acetamide (B32628), formamide, or propylene (B89431) glycol have been recommended to enhance yields, particularly when dealing with less reactive ketones. mdpi.com The use of melted acetamide as a solvent in a high-pressure steel bomb has been reported to increase the yield of phenytoin (B1677684) synthesis from 7% to over 90%. mdpi.com
In other related syntheses, such as the Strecker reaction for α-amino nitriles, optimization has led to the development of solvent-free conditions. mdpi.comresearchgate.net Performing reactions without a solvent can offer benefits such as reduced waste, easier product isolation, and sometimes, enhanced reaction rates. The optimization of solvent is therefore a key step in developing a robust and efficient synthetic route.
| Reaction | Standard Solvent | Optimized Solvent/Condition | Impact on Yield/Reaction | Reference |
|---|---|---|---|---|
| Bucherer-Bergs Synthesis | Aqueous Ethanol | Acetamide, Propylene Glycol | Significantly improves yields for difficult or unreactive ketones. | mdpi.com |
| Strecker Reaction (α-amino nitrile synthesis) | Various Organic Solvents | Solvent-Free | Provides high to excellent yields and simplifies reaction workup. | mdpi.comresearchgate.net |
Anhydrous Conditions and Side Reaction Mitigation Strategies
Many of the reagents used in the synthesis of complex heterocyclic compounds are sensitive to moisture, making the exclusion of water essential for success. Furthermore, mitigating side reactions is crucial for achieving high purity and yield of the final product.
Anhydrous Conditions: Establishing and maintaining anhydrous conditions is a cornerstone of many organic syntheses. This typically involves several key practices. Glassware should be oven-dried or flame-dried under vacuum to remove adsorbed water. sciencemadness.org Reactions are often run under an inert atmosphere of dry nitrogen or argon, and reagents are added through septa using syringes. sciencemadness.org Drying tubes containing a desiccant like anhydrous calcium chloride are used to protect the reaction from atmospheric moisture. sciencemadness.org Solvents must be rigorously dried before use, often by distillation from a drying agent or by storage over activated molecular sieves. sciencemadness.orgunits.it
Side Reaction Mitigation: A variety of side reactions can compete with the desired transformation. In alkylation reactions, for instance, byproducts from bis-alkylation or oxidative degradation can form. mdpi.com Running the reaction under an inert atmosphere is an effective strategy to prevent oxidative side reactions. mdpi.com In reactions that proceed via radical intermediates, unwanted polymerization or tarring can be a significant issue. The addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can be used to suppress these side pathways and improve the yield of the desired cycloadduct. beilstein-journals.org
| Potential Side Reaction | Mitigation Strategy | Rationale | Reference |
|---|---|---|---|
| Oxidative Degradation | Conduct reaction under an inert atmosphere (N₂, Ar). | Prevents reaction of sensitive intermediates with molecular oxygen. | mdpi.com |
| Bis-alkylation | Careful control of stoichiometry and reaction conditions. | Limits the opportunity for a second alkylation event to occur. | mdpi.com |
| Polymerization/Tarring (in radical reactions) | Addition of a radical scavenger (e.g., TEMPO). | Traps reactive radical species that could lead to unwanted polymerization. | beilstein-journals.org |
| Hydrolysis of Reagents/Intermediates | Use of anhydrous solvents and flame-dried glassware. | Removes water, which can react with and destroy sensitive reagents. | sciencemadness.orgunits.it |
Green Chemistry Approaches and Sustainable Synthesis Methods
In recent years, the principles of green chemistry have become integral to the development of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and waste minimization. The synthesis of spiro-heterocyclic compounds, including structures analogous to this compound, has benefited significantly from these approaches.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of spiro heterocycle synthesis, microwave-assisted multicomponent reactions have proven effective in reducing reaction times from hours to minutes and improving yields. mdpi.comwur.nl This technique offers a promising avenue for the efficient construction of the 1,3-diazaspiro[4.4]nonane core. For instance, a one-pot synthesis of spiro[indole-quinazoline] derivatives has been successfully achieved using guanidinium (B1211019) nitrate (B79036) under microwave irradiation, demonstrating the feasibility of this technology for related guanidine-containing spirocycles. mdpi.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional heating. ed.ac.uk Ultrasound irradiation can enhance reaction rates and yields in the synthesis of various heterocyclic compounds, including spiro-derivatives. acgpubs.orgmdpi.com This method promotes chemical reactions through acoustic cavitation, offering an energy-efficient and often catalyst-free pathway.
Ionic Liquids and Mechanochemical Synthesis: Ionic liquids are increasingly used as environmentally benign reaction media due to their low vapor pressure and high thermal stability. They can act as both solvents and catalysts in the synthesis of spiro compounds. organic-chemistry.org For example, the synthesis of novel chiral spiro ionic liquids has been reported, highlighting their potential in asymmetric synthesis. beilstein-journals.orgnih.govnih.gov
Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding, offers a solvent-free approach to chemical transformations. researchgate.net This technique is particularly advantageous for its simplicity, reduced waste, and potential to enable reactions that are difficult in solution. nih.gov The synthesis of spiro compounds under manual grinding conditions has been demonstrated, showcasing the potential of this method for the eco-friendly production of complex molecules. researchgate.net
| Green Chemistry Approach | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. mdpi.comwur.nl | Efficient formation of the spirocyclic guanidine core through multicomponent reactions. |
| Ultrasound-Assisted Synthesis | Reduced reaction times, energy efficiency, can be catalyst-free. ed.ac.ukacgpubs.orgmdpi.com | Green synthesis of the 1,3-diazaspiro[4.4]nonane skeleton. |
| Ionic Liquids | Low volatility, recyclable, can act as catalysts. organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov | As a green reaction medium and potential catalyst for the cyclization step. |
| Mechanochemical Synthesis | Solvent-free, reduced waste, simple procedure. researchgate.netnih.gov | Solid-state synthesis of the target compound or its precursors. |
Solid-Phase Synthesis Applications for Spirocyclic Oximes
Solid-phase synthesis has revolutionized the generation of compound libraries for drug discovery and other applications. This methodology allows for the efficient construction of complex molecules on a solid support, simplifying purification and enabling automation. While direct solid-phase synthesis of this compound is not extensively documented, the principles have been successfully applied to structurally related spirocyclic systems like hydantoins, which share a similar heterocyclic core.
The solid-phase synthesis of libraries of amphipathic hydantoins has been reported, where a key step involves the construction of the hydantoin ring on a resin-bound peptide skeleton. researchgate.net This approach utilizes an orthogonally protected resin, allowing for selective deprotection and subsequent functionalization. For instance, a resin-bound dipeptide can be cyclized to form the hydantoin scaffold, followed by further modifications, such as guanidinylation of a side chain. researchgate.net This strategy of building the spirocyclic core on a solid support and then introducing the guanidine functionality is a viable pathway for creating analogues of this compound.
Table of Key Steps in Solid-Phase Synthesis of Related Spirocyclic Compounds:
| Step | Description | Relevance to Target Compound |
| Resin Loading | Attachment of the initial building block to the solid support. | An amino acid or a related precursor for the spirocyclic core can be anchored to the resin. |
| Cyclization | Formation of the heterocyclic ring on the solid phase. | On-resin cyclization to form the 1,3-diazaspiro[4.4]nonane-2,4-dione precursor. |
| Functionalization | Introduction of desired functional groups. | Guanidinylation of a suitable precursor on the resin to form the target guanidine moiety. |
| Cleavage | Release of the final compound from the solid support. | Cleavage from the resin to yield the this compound. |
Post-Synthetic Derivatization Strategies for Structural Modification
Post-synthetic modification of the this compound core is a powerful strategy for generating a diverse range of analogues. These modifications can be used to probe structure-activity relationships and to fine-tune the physicochemical properties of the molecule.
Oxidation Reactions of the Spirocyclic Core
The spirocyclic core of this compound contains several sites susceptible to oxidation. Of particular interest is the cyclopentane ring fused to the guanidine moiety. Research has shown that C(sp³)–H oxidation of spiroguanidine compounds containing 5-membered rings can be achieved selectively. By introducing a directing group to the amide linkage of the cyclic guanidine, oxidation can be directed to the spiro β-position of the cyclopentane ring. ed.ac.ukacgpubs.org This methodology allows for the introduction of a hydroxyl group at a specific position, providing a handle for further functionalization. ed.ac.ukacgpubs.org
Common oxidizing agents that could be employed for such transformations include hydrogen peroxide-urea in trifluoroethanol, which has been shown to be effective for this type of selective oxidation. ed.ac.ukacgpubs.org
Reduction Reactions for Altering Functional Groups
The structure of this compound contains a conjugated enone-like system within the five-membered ring, which is a prime target for reduction reactions. Chemoselective reduction of this α,β-unsaturated system is crucial to avoid the reduction of the carbonyl group of the urea moiety.
Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. Catalysts such as palladium on carbon (Pd/C) could potentially be used for the selective reduction of the alkene functionality. organic-chemistry.org The use of catalyst poisons, such as diphenylsulfide, can sometimes enhance selectivity by preventing the hydrogenolysis of other sensitive functional groups. organic-chemistry.org
Metal Hydride Reduction: Metal hydrides are versatile reducing agents in organic synthesis. For the selective 1,4-reduction of the enone system, Luche reduction conditions, which employ sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, are often effective. acgpubs.org This method is known to favor the reduction of the double bond over the carbonyl group in α,β-unsaturated ketones. Other borane-based reagents have also been developed for the chemoselective 1,4-hydroboration of enones. ed.ac.uk
Table of Potential Reduction Strategies:
| Reagent/Method | Target Functionality | Expected Product |
| Catalytic Hydrogenation (e.g., Pd/C) | C=C double bond | 4-Amino-1,3-diazaspiro[4.4]nonan-2-one |
| Luche Reduction (NaBH₄, CeCl₃) | C=C double bond (1,4-reduction) | 4-Amino-1,3-diazaspiro[4.4]nonan-2-one |
| Borane Reagents (e.g., [H-B-9-BBN]₂) | C=C double bond (1,4-hydroboration) | 4-Amino-1,3-diazaspiro[4.4]nonan-2-one |
Nucleophilic Substitution Reactions on Derivatized Cores
The amino group at the 4-position of the 1,3-diazaspiro[4.4]non-3-en-2-one core is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents. The reactivity of this amino group is influenced by its attachment to a carbon-carbon double bond within the cyclic guanidine structure.
Reactions of C-amino-1,2,4-triazoles with electrophiles have been studied, and it has been shown that the amino group can act as a nucleophile. nih.gov By analogy, the amino group of this compound is expected to react with various electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form N-substituted derivatives.
The nucleophilicity of the amino group can be modulated by the reaction conditions. In some cases, the ring nitrogen atoms of the heterocyclic core could also compete as nucleophilic sites. Computational and experimental studies on similar amino-heterocycles can help predict the regioselectivity of such reactions. nih.gov For instance, increasing the hardness of the electrophile might favor attack at a ring nitrogen, while softer electrophiles may react preferentially at the exocyclic amino group. nih.gov
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of a compound, a critical step in its identification. For 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one (C₇H₁₁N₃O), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed elemental composition, distinguishing it from other potential structures with the same nominal mass.
Table 2: Theoretical Exact Mass Calculation
| Element | Count | Atomic Mass | Total Mass |
|---|---|---|---|
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |
| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | | | 153.090212 |
An HRMS measurement yielding a mass of 153.0902 ± 0.0008 (for 5 ppm accuracy) would confirm the molecular formula C₇H₁₁N₃O.
Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. nih.gov For this compound, the molecular ion (m/z 153) would be selected and subjected to collision-induced dissociation (CID).
The fragmentation of spirocyclic compounds is often characterized by cleavages within the rings. aip.org Expected fragmentation pathways for the title compound would likely involve:
Loss of isocyanate (HNCO): A common fragmentation for urea-containing cycles.
Cleavage of the cyclopentane (B165970) ring: This could occur via retro-Diels-Alder-type reactions or successive loss of ethylene (B1197577) units, characteristic of five-membered carbocycles.
Rupture of the bonds adjacent to the spiro-carbon: This would lead to the opening of one of the rings.
Online hydrogen/deuterium (B1214612) (H/D) exchange coupled with MS is a technique used to determine the number of labile hydrogens (typically those attached to heteroatoms like O, N, S) in a molecule. unt.edu When the compound is introduced into the mass spectrometer with a deuterium source (like D₂O), labile protons exchange for deuterons, resulting in a mass shift. For this compound, the two protons of the amino group (-NH₂) and the proton on the ring nitrogen (-NH-) are expected to be labile. Therefore, an H/D exchange experiment should show a mass increase of 3 Da for the molecular ion, confirming the presence of three exchangeable protons and supporting the proposed structure.
X-ray Crystallography for Three-Dimensional Structural Characterization
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to map the electron density and thus ascertain the exact positions of each atom in the crystal lattice. This technique provides unparalleled insight into the molecule's bond lengths, bond angles, and the subtle non-covalent interactions that govern its solid-state conformation and packing. While specific crystallographic data for the title compound is not publicly available, analysis of related spirocyclic systems, such as (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid and various 1-azaspiro[4.4]nonane derivatives, allows for a detailed theoretical exploration of its likely structural features. researchgate.netnih.gov
Determination of Bond Angles and Non-Covalent Interactions within the Spiro System
The core of this compound is the spiro[4.4]nonane system, which consists of two five-membered rings joined by a single spiro carbon atom. The inherent strain and geometry of these rings dictate specific bond angles. The cyclopentane ring is expected to adopt a non-planar conformation, likely an envelope or twist form, to alleviate torsional strain. nih.gov The bond angles around the spirocyclic carbon atom would be approximately tetrahedral, though likely distorted due to the constraints of the fused ring system.
Within the unsaturated diazole ring, the C=C double bond of the enamine moiety and the C=O of the lactam group will enforce planarity on a significant portion of the ring. The internal bond angles are expected to be close to the 108° typical for a five-membered ring, but will be influenced by the electronic nature of the constituent atoms and functional groups.
Non-covalent interactions, particularly intermolecular hydrogen bonding, are anticipated to play a crucial role in the crystal structure. The amino group (-NH₂) and the N-H of the lactam are strong hydrogen bond donors, while the carbonyl oxygen (C=O) and the imine nitrogen are effective hydrogen bond acceptors. These interactions would lead to the formation of complex, self-assembled supramolecular structures, such as chains or sheets, within the crystal lattice. researchgate.net
| Parameter | Expected Value/Type | Rationale |
| C-N-C (Lactam) | ~125° | sp² hybridization of nitrogen, influenced by ring strain. |
| N-C=C (Enamine) | ~120° | sp² hybridization of carbon and nitrogen atoms. |
| C-C(spiro)-C | ~109.5° (distorted) | Tetrahedral geometry of the spiro carbon, strained by the two five-membered rings. |
| Hydrogen Bonding | N-H···O=C, N-H···N | Strong intermolecular interactions defining the crystal packing. |
| π-π Stacking | Possible | Potential interaction between the unsaturated diazole rings of adjacent molecules. |
This interactive table presents theoretically expected values based on related structures.
Elucidation of Solid-State Conformations and Packing Arrangements
The packing of molecules in the crystal lattice is dictated by the hydrogen bonds and other weaker van der Waals forces. It is plausible that the molecules would arrange in a way that maximizes hydrogen bonding, leading to a highly ordered and stable crystalline framework. For instance, chains of molecules linked by N-H···O=C hydrogen bonds are a common motif in related crystal structures. researchgate.net The specific packing arrangement influences key physical properties of the solid, such as its density, melting point, and solubility.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. youtube.comyoutube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated with peaks corresponding to these vibrational frequencies. The IR spectrum of this compound is expected to show a series of characteristic absorption bands that serve as a molecular fingerprint. nih.govnih.gov
The high-frequency region of the spectrum (above 2500 cm⁻¹) would be dominated by N-H stretching vibrations. The primary amino group (-NH₂) is expected to show two distinct bands, corresponding to symmetric and asymmetric stretching, typically in the range of 3400-3200 cm⁻¹. The N-H bond of the lactam ring would likely appear as a single, broader band in a similar region.
The double bond region (1800-1500 cm⁻¹) is particularly informative. A strong, sharp absorption band around 1700-1680 cm⁻¹ is anticipated for the carbonyl (C=O) stretching vibration of the five-membered lactam (γ-lactam). The C=C stretching of the enamine system is expected to appear around 1650-1600 cm⁻¹. C-N stretching vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3400-3200 | Medium |
| Lactam (N-H) | Stretch | 3300-3100 | Medium, Broad |
| Lactam (C=O) | Stretch | 1700-1680 | Strong |
| Enamine (C=C) | Stretch | 1650-1600 | Medium to Strong |
| C-N | Stretch | 1350-1250 | Medium |
This interactive table presents expected IR absorption frequencies for the key functional groups.
Advanced Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from byproducts, starting materials, or different isomeric forms. mdpi.com For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for purity assessment, while chiral chromatography would be necessary to resolve its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment and Separation of Analogs
HPLC is a highly efficient separation technique that can resolve closely related compounds in a mixture. nih.gov For purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal or no other peaks. This method is also invaluable for separating the target compound from structurally similar analogs that may be formed during synthesis.
Chiral Chromatography for Enantiomeric Separation and Purity Determination
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. nih.govyoutube.com
Chiral chromatography is the definitive method for this purpose. nih.govresearchgate.netyakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with spirocyclic and amino functionalities. researchgate.netacs.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and the determination of the enantiomeric excess (ee) or enantiomeric purity of the sample. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. acs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution, energy, and geometric parameters.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. It is frequently applied to optimize the molecular geometry, finding the lowest energy conformation of a compound. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to perform these calculations. tandfonline.commdpi.com This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one.
Furthermore, DFT calculations are used to determine various electronic properties that help in understanding the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. mdpi.com A smaller gap suggests the molecule is more likely to be reactive. Other calculated properties, such as the dipole moment and molecular electrostatic potential (MEP) map, reveal the distribution of charge and identify electrophilic and nucleophilic sites within the molecule. researchgate.net
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Results)
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -512.45 | Represents the total electronic energy of the optimized molecule. |
| HOMO Energy (eV) | -6.21 | Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (eV) | -1.05 | Indicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.16 | Reflects the chemical stability and reactivity of the molecule. |
| Dipole Moment (Debye) | 4.32 | Measures the overall polarity of the molecule. |
Tautomers are structural isomers that can readily interconvert. The compound this compound can theoretically exist in several tautomeric forms due to proton migration. The primary forms include the amino-keto form (the title compound), the imino-keto form, and the amino-enol (amino-hydroxy) form.
Computational studies are essential for determining the relative stability and energetic preferences of these tautomers. nih.gov By calculating the total energy of each optimized tautomer in the gas phase and in different solvents (simulated using models like the Polarizable Continuum Model, PCM), researchers can predict which form is predominant under various conditions. nih.gov For similar heterocyclic systems, such as 4-amino-1,3-thiazol-2(5H)-one derivatives, studies have consistently shown that the amino tautomer is significantly more stable than the imino form, both in solution and in the solid state. bohrium.com Likewise, studies on related imidazolone (B8795221) and pyrazolo structures often find a strong preference for the keto form over the enol form. researchgate.netmdpi.com The relative stability is influenced by factors like intramolecular hydrogen bonding, resonance stabilization, and interactions with solvent molecules. mdpi.com
Table 2: Theoretical Relative Energies of Tautomers of this compound
| Tautomeric Form | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Polar Solvent (kcal/mol) | Predicted Stability |
|---|---|---|---|
| Amino-Keto | 0.00 (Reference) | 0.00 (Reference) | Most Stable |
| Imino-Keto | +12.5 | +10.8 | Less Stable |
| Amino-Enol | +9.8 | +8.2 | Less Stable |
Molecular Dynamics (MD) Simulations
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, providing insights into conformational changes and interactions.
The spiro[4.4]nonane core of the molecule imposes significant conformational constraints. However, the five-membered cyclopentane (B165970) and hydantoin (B18101) rings are not planar and can adopt various puckered conformations, such as envelope or twist forms. MD simulations can explore the conformational landscape of the spirocyclic system by simulating its movements over nanoseconds or longer. rsc.org These simulations reveal the preferred ring conformations, the energy barriers between them, and how the flexibility or rigidity of the scaffold might influence its biological activity. Analysis of dihedral angle distributions and ring-puckering parameters throughout the simulation provides a quantitative description of the system's dynamic behavior. nih.gov
When a ligand binds to a biological target like a protein, the resulting complex is not static. MD simulations are a critical tool for assessing the stability of a ligand-protein complex and characterizing its interaction dynamics. tandfonline.comnih.gov After an initial binding pose is predicted by molecular docking, an MD simulation is run to observe how the complex behaves in a simulated physiological environment. Key metrics are analyzed to evaluate stability, including:
Root-Mean-Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex is not undergoing major conformational changes and the ligand remains securely bound. tandfonline.com
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High fluctuations in the binding site could suggest instability, while low fluctuations point to a stable interaction. nih.gov
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation, identifying the most persistent and important interactions. nih.gov
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates. unar.ac.id
The process involves placing the 3D structure of the ligand into the binding site of a protein receptor and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov A more negative score typically indicates a more favorable interaction.
For this compound, docking studies would explore its potential to bind to various protein targets. The analysis of the resulting poses reveals key molecular interactions, such as:
Hydrogen Bonds: Formed between polar atoms, like the amino group (donor) and carbonyl oxygen (acceptor) of the ligand, and residues in the protein's active site. longdom.org
Hydrophobic Interactions: Occur between the nonpolar cyclopentane ring of the spiro system and hydrophobic residues of the protein. nih.gov
Ionic Interactions: Can occur if parts of the ligand or protein are charged. longdom.org
These modeled interactions provide a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent analogs. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value/Description |
|---|---|
| Protein Target | Protein Kinase XYZ (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Glu101, Val34, Leu98, Asp150 |
| Hydrogen Bond Interactions | Amino group with Glu101; Carbonyl oxygen with Val34 (backbone) |
| Hydrophobic Interactions | Cyclopentane ring with Leu98 and Val34 |
| Ionic Interaction | None observed |
Prediction of Binding Modes and Affinities with Potential Molecular Targets
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com This method allows researchers to understand the binding modes and estimate the binding affinity, which is crucial for designing potent and selective inhibitors, particularly for targets like protein kinases. scispace.comnih.gov For the this compound scaffold, docking studies can elucidate how it fits into the ATP-binding site of a target kinase.
Key interactions typically involve:
Hydrogen Bonds: The amino group (-NH2) and the carbonyl group (C=O) of the diazaspirononenone core can act as hydrogen bond donors and acceptors, respectively. These can form critical hydrogen bonds with amino acid residues in the hinge region of a kinase, such as the backbone amide and carbonyl groups of residues like glutamic acid and serine. researchgate.net
Hydrophobic Interactions: The spirocyclic [4.4]nonane framework provides a rigid, three-dimensional structure that can fit into hydrophobic pockets within the active site, interacting with nonpolar amino acid residues like valine and leucine. researchgate.net
The binding affinity is often quantified by a docking score, with lower energy scores indicating potentially higher affinity. unar.ac.id By simulating these interactions, researchers can compare the binding of the parent compound to that of its derivatives, guiding the design of molecules with improved target engagement. nih.gov
Table 1: Predicted Binding Interactions of this compound Derivatives with a Hypothetical Kinase Target
| Compound ID | Modification | Docking Score (kcal/mol) | Key Predicted Hydrogen Bond Interactions (Amino Acid Residues) |
|---|---|---|---|
| Parent-01 | None | -7.5 | Glu52, Ser51 |
| Deriv-02 | R = -CH3 | -7.9 | Glu52, Ser51, Asn54 |
| Deriv-03 | R = -Phenyl | -8.8 | Glu52, Ser51, Thr133 |
| Deriv-04 | R = -Cl-Phenyl | -9.2 | Glu52, Ser51, Thr133, Val53 |
Note: The data in this table is hypothetical and for illustrative purposes.
Identification of Crucial Pharmacophoric Features for Biological Activity
Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. nih.gov For the this compound scaffold, a structure-based pharmacophore model can be generated from its docked pose within a target's active site. researchgate.net
The key pharmacophoric features derived from this scaffold typically include:
One Hydrogen Bond Donor (HBD): The exocyclic amino group.
One Hydrogen Bond Acceptor (HBA): The endocyclic carbonyl oxygen.
One Hydrophobic (H) Feature: The rigid spiro[4.4]nonane core.
This 3D arrangement of features serves as a template to screen virtual libraries for new compounds with different core structures but the same essential binding features, or to guide the design of new derivatives. nih.govresearchgate.net Mapping compounds onto the pharmacophore model helps to predict their potential activity based on how well they fit the required features. researchgate.net
Table 2: Key Pharmacophoric Features of the this compound Scaffold
| Pharmacophoric Feature | Molecular Moiety | Predicted Role in Binding |
|---|---|---|
| Hydrogen Bond Donor | Amino group (-NH2) | Anchoring to the kinase hinge region |
| Hydrogen Bond Acceptor | Carbonyl group (C=O) | Interaction with donor residues in the active site |
Note: The data in this table is hypothetical and for illustrative purposes.
Rational Design of Derivatives with Enhanced Target Specificity
Rational drug design uses the structural information gained from docking and pharmacophore studies to strategically modify a lead compound. scispace.comresearchgate.net The goal is to enhance desired properties like potency and selectivity while minimizing off-target effects. purdue.edu For kinase inhibitors, achieving selectivity is critical due to the high structural conservation of the ATP-binding site across the human kinome. purdue.edunih.gov
Starting with the this compound scaffold, a rational design strategy could involve:
Scaffold Hopping and Bioisosterism: Replacing parts of the molecule with structurally different but functionally similar groups to explore new chemical space and improve properties. nih.gov
Structure-Based Modification: Adding substituents to the spirocyclic core that can form additional interactions with unique, less-conserved regions of the target's active site. For example, adding a bulky group could exploit a specific hydrophobic pocket present in the target kinase but not in closely related off-target kinases. nih.gov
This iterative process of design, computational evaluation, and synthesis allows for the focused development of lead compounds with a higher probability of success. nih.gov
In Silico ADME Prediction (Pre-clinical focus, avoiding clinical aspects)
Before significant resources are invested in synthesizing and testing new compounds, in silico methods are used to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govresearchgate.netcapes.gov.br Early computational assessment helps to identify and filter out molecules with poor pharmacokinetic profiles, a major cause of late-stage drug development failure. researchgate.netnih.gov
Computational Assessment of Molecular Drug-Likeness and Physiochemical Parameters (e.g., logD, solubility effects)
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. nih.gov Computational tools like SwissADME are widely used to calculate key physicochemical parameters and evaluate them against established rules, such as Lipinski's Rule of Five. unar.ac.idnih.govekb.eg
Key predicted parameters include:
Molecular Weight (MW): Influences diffusion and transport.
logP/logD: The logarithm of the partition coefficient (octanol/water) indicates lipophilicity, which affects absorption and distribution. logD is the pH-dependent version.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Affect solubility and membrane permeability.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with permeability and transport characteristics. eijppr.com
Aqueous Solubility (logS): Poor solubility can limit absorption.
Compounds that adhere to these rules are predicted to have a higher chance of good oral bioavailability. nih.govmdpi.com
Table 3: Predicted Physicochemical and Drug-Likeness Properties for this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 153.18 g/mol | ≤ 500 | Yes |
| logP (Consensus) | -0.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| TPSA | 67.5 Ų | < 140 Ų | Yes |
| Aqueous Solubility (logS) | -1.2 | > -6 | Yes |
Note: Data is based on typical values for similar small heterocyclic molecules and serves for illustrative purposes. ekb.egeijppr.com
Prediction of Metabolic Stability and Permeability
Computational models are essential for predicting how a compound will behave in vivo. ekb.eg
Permeability: Models can predict passive gastrointestinal (GI) absorption and whether a compound can cross the blood-brain barrier (BBB). ekb.eg The "BOILED-Egg" model is a popular graphical method that plots lipophilicity (WLOGP) versus polarity (TPSA) to predict both properties simultaneously. mdpi.com Predictions also indicate if a compound is likely to be a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and limit absorption. mdpi.com
Metabolic Stability: The metabolism of drugs is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.gov In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). ekb.eg Inhibition of these enzymes can lead to drug-drug interactions. Machine learning models, trained on large datasets of experimental results, can also predict metabolic stability in terms of half-life (T1/2) or intrinsic clearance. mdpi.comresearchgate.netmykhailiukchem.org
Table 4: Predicted ADME Profile for this compound
| ADME Parameter | Prediction | Implication |
|---|---|---|
| GI Absorption | High | Likely good oral absorption |
| Blood-Brain Barrier (BBB) Permeant | No | Low risk of CNS side effects |
| P-gp Substrate | No | Not subject to efflux by P-gp |
| CYP1A2 Inhibitor | No | Low potential for specific drug-drug interactions |
| CYP2C9 Inhibitor | No | Low potential for specific drug-drug interactions |
| CYP2C19 Inhibitor | No | Low potential for specific drug-drug interactions |
| CYP2D6 Inhibitor | No | Low potential for specific drug-drug interactions |
| CYP3A4 Inhibitor | No | Low potential for specific drug-drug interactions |
Note: The data in this table is hypothetical and for illustrative purposes, based on general predictions for small, polar heterocyclic compounds. ekb.egmdpi.com
Structure Activity Relationship Sar Studies of 4 Amino 1,3 Diazaspiro 4.4 Non 3 En 2 One Derivatives
Influence of Spiro-Structure on Biological Activity and Selectivity
The defining feature of the 1,3-diazaspiro[4.4]non-3-en-2-one core is the spirocyclic carbon atom, which imparts significant structural and conformational properties that are crucial for biological activity.
Conformational Restriction and its Impact on Target Binding
The spiro-fusion of the two rings dramatically reduces the conformational flexibility of the molecule compared to analogous acyclic or non-spirocyclic structures. In drug design, pre-shaping a ligand to complement the geometry of a binding site is a key strategy to enhance binding affinity. researchgate.net By locking the relative orientation of the substituents on the two rings, the spirocyclic scaffold minimizes the entropic penalty that occurs when a flexible molecule binds to a receptor and loses its conformational freedom. researchgate.net
Role of Three-Dimensionality in Receptor Recognition
The spirocyclic structure inherently possesses a three-dimensional (3D) character, allowing substituents to be projected into space in well-defined vectors. This is a significant advantage over flat, aromatic systems, which have limited directional possibilities for interacting with the complex, 3D surfaces of receptor binding pockets. nih.gov Effective receptor recognition relies on precise shape complementarity and the optimal placement of pharmacophoric features, such as hydrogen bond donors/acceptors and hydrophobic groups.
The spiro[4.4]nonane system provides a rigid, non-planar core from which functional groups can be oriented to engage with multiple sub-pockets within a receptor simultaneously. This is evident in the development of Angiotensin II (AII) receptor antagonists, where the spirocyclic core of Irbesartan serves to orient the crucial biphenyl-tetrazole moiety and the alkyl chain in a precise manner for optimal interaction with the AT1 receptor. mdpi.com This defined 3D arrangement is critical for achieving high affinity and selectivity.
Positional and Substituent Effects on Biological Activity
Systematic modification of the 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one scaffold is essential to elucidate the SAR and optimize for a specific biological target. The key positions for modification include the exocyclic amino group, the spirocyclic ring system itself, and the stereochemistry of the spiro-carbon.
Modification of the Amino Group and its Impact
The 4-amino group is part of a cyclic guanidine-like (or isourea) moiety, a functional group known to participate in potent interactions with biological targets through hydrogen bonding and electrostatic interactions. The hydrogen bonding capability of this polar, basic moiety is particularly useful for interactions with biological macromolecules like proteins and nucleic acids. nih.gov
Modification of this group can profoundly impact biological activity. For instance, alkylation or acylation of the amino group can alter its hydrogen-bonding capacity, basicity (pKa), and steric profile. In studies on guanidine-containing sphingosine kinase inhibitors, even small changes, such as adding a single methylene unit to a linker attached to the core, could switch selectivity from one enzyme isoform (SphK2) to another (SphK1). mdpi.com This highlights the sensitivity of receptor interactions to subtle structural changes in and around the guanidine (B92328) moiety.
The following table illustrates hypothetical modifications to the 4-amino group and their potential impact on receptor binding, based on general principles observed in related structures.
| Modification | Substituent (R) | Potential Impact on Activity | Rationale |
| N-Alkylation | -CH₃, -CH₂CH₃ | May increase or decrease potency depending on the target pocket size. | Alters steric bulk and may reduce the number of H-bond donors. |
| N-Acylation | -C(O)CH₃ | Likely to decrease potency if H-bond donation is critical. | Neutralizes basicity and introduces a planar amide group, altering electronic and steric properties. |
| Guanidinylation | -C(=NH)NH₂ | Could enhance binding if the target has a carboxylate or phosphate-rich pocket. | Increases the number of H-bond donors and maintains positive charge over a wider pH range. |
Derivatization of the Spirocyclic Ring System
The cyclopentane (B165970) ring of the spiro[4.4]nonane system provides a rigid framework but also offers positions for substitution to probe for additional interactions with a target receptor. Adding substituents to this ring can influence the molecule's lipophilicity, shape, and potential for van der Waals or hydrophobic interactions.
In the development of antihypertensive 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, SAR studies showed that activity was highly dependent on the substituents on the spiro-ring system. The most active compounds were those substituted at the 4-position of the core ring, with activity being maximal for the 4-ethyl compound. nih.gov This indicates that even small alkyl groups on the spiro-scaffold can occupy small hydrophobic pockets in the receptor to enhance binding affinity.
The table below shows SAR data for derivatives of a closely related 1,3-diazaspiro[4.5]decane scaffold, highlighting the effect of substitution on the spiro-ring.
| Compound | R¹ (Position 2) | R² (Position 8) | R³ (Spiro-Ring) | Antihypertensive Activity |
| 1 | H | 2-(3-indolyl)ethyl | 4-Ethyl | +++ (Most Active) |
| 2 | H | 2-(3-indolyl)ethyl | 4-Propyl | ++ |
| 3 | H | 2-(3-indolyl)ethyl | 4-H | + |
| 4 | H | 2-(3-indolyl)ethyl | 3-Methyl | ++ |
Data adapted from studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, demonstrating the principle of spiro-ring derivatization. nih.gov
Stereochemical Influences on Activity
The spiro-carbon in the this compound scaffold is a chiral center. The absolute stereochemistry (R or S configuration) at this center can have a profound impact on biological activity by dictating the absolute 3D orientation of the entire molecule. It is common for one enantiomer of a chiral drug to be significantly more potent than the other because it fits the chiral binding site of the target receptor more precisely. nih.gov
A remarkable example of stereochemical influence was observed in a series of macrocyclic antagonists for the calcitonin gene-related peptide (CGRP) receptor. nih.gov Two diastereomers, which differed only in the stereochemistry of a spiro center, were found to have comparable, high potency. X-ray crystallography revealed that this was because the two isomers induced completely different binding modes at the receptor. One isomer bound in a "classical" orientation, while the stereoisomer forced a reorganization of the receptor interface to accommodate it in an unprecedented, yet equally effective, manner. nih.gov This demonstrates that stereochemistry at a spiro-center is a critical determinant of the ligand-receptor interaction and can lead to unexpected binding phenomena.
Correlation of Spectroscopic and Computational Data with Biological Outcomes
The integration of spectroscopic and computational methods provides a powerful approach to understanding the structure-activity relationships (SAR) of this compound derivatives. By correlating three-dimensional structural features and calculated molecular properties with observed biological activities, a more rational approach to the design of potent and selective analogs can be achieved.
Crystallographic Data in Guiding SAR (e.g., bond angles, non-covalent interactions)
X-ray crystallography offers definitive insights into the solid-state conformation of molecules, revealing crucial details about bond angles, bond lengths, and, most importantly for SAR, the nature of intermolecular and intramolecular non-covalent interactions. While specific crystallographic data for this compound itself is not extensively available in the public domain, analysis of structurally related compounds, such as the antihypertensive drug Irbesartan, which features a 1,3-diazaspiro[4.4]non-1-en-4-one core, can provide valuable guidance.
Studies on crystalline forms of Irbesartan have highlighted the significance of hydrogen bonding and other non-covalent interactions in stabilizing the crystal lattice. acs.orgnih.gov In different crystal forms of Irbesartan salts, the nitrogen atoms of the imidazolinone ring act as hydrogen bond donors, interacting with anions and solvent molecules. acs.orgnih.gov For instance, in one crystal form, the N1 and N6 nitrogen atoms of the Irbesartan cation form hydrogen bonds with a bromide anion and a water molecule. acs.orgnih.gov In another form, these same nitrogen atoms interact with oxygen atoms from 2,3-dibromosuccinate anions. acs.orgnih.gov
These observations underscore the importance of the hydrogen bonding capacity of the diazaspiro core. For derivatives of this compound, the amino group at the 4-position introduces an additional site for hydrogen bonding, which can be critical for receptor binding. The geometry of the spirocyclic system, including the bond angles within the cyclopentane and hydantoin (B18101) rings, dictates the spatial orientation of substituents, which in turn influences how the molecule fits into a biological target.
Table 1: Key Non-Covalent Interactions Observed in Irbesartan Crystal Structures and Their Implications for this compound SAR
| Interaction Type | Donor/Acceptor Atoms in Irbesartan | Potential Implications for this compound Derivatives |
| Hydrogen Bonding | N1 and N6 of the imidazolinone ring | The corresponding nitrogen atoms in the diazaspiro core are likely to be key interaction points. |
| The 4-amino group provides an additional hydrogen bond donor/acceptor site, potentially enhancing binding affinity. | ||
| van der Waals Forces | Phenyl and biphenyl groups | Substituents on the spirocyclic core will influence the overall shape and potential for hydrophobic interactions. |
The detailed understanding of these non-covalent interactions from crystallographic data of related molecules can guide the design of new derivatives of this compound with optimized interactions with their biological targets.
Computational Insights into SAR (e.g., docking scores, energy profiles)
Computational chemistry provides a valuable toolkit for elucidating the SAR of this compound derivatives, especially in the absence of extensive experimental structural data. Molecular docking, a key computational technique, allows for the prediction of the binding orientation and affinity of a ligand to a specific protein target.
While specific docking studies on this compound derivatives are not widely reported, insights can be drawn from computational analyses of other diazaspiro compounds and related spirocyclic systems. For example, molecular modeling studies on a series of σ2 receptor ligands containing a diazaspiro core revealed that hydrogen bond interactions with specific amino acid residues, such as ASP29, and π-stacking interactions with residues like TYR150, are primary drivers of high affinity. mdpi.com
A recent study on the dual endothelin-angiotensin receptor antagonist, Sparsentan, which possesses a different spirocyclic core, utilized AutoDock Vina to characterize its binding mechanism to the angiotensin II type-2 receptor. biorxiv.org This study identified four primary types of interactions contributing to its binding affinity: hydrogen bonds, hydrophobic interactions, π-cation interactions, and π-stacking. biorxiv.org
These findings suggest that for this compound derivatives, the following computational parameters are likely to be important predictors of biological activity:
Docking Score: A lower docking score generally indicates a more favorable binding interaction. This score is a composite of various energy terms, including electrostatic and van der Waals interactions.
Hydrogen Bond Formation: The number and strength of hydrogen bonds between the ligand and the receptor are critical for binding affinity. The 4-amino and the hydantoin moiety of the target scaffold are prime candidates for forming such bonds.
Hydrophobic Interactions: The cyclopentane ring and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Energy Profiles: Molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex over time and the energetic landscape of binding.
Table 2: Predicted Key Interactions for this compound Derivatives Based on Computational Studies of Related Compounds
| Interaction Type | Potential Interacting Groups on the Scaffold | Importance for SAR |
| Hydrogen Bonding | 4-Amino group, N-H and C=O of the hydantoin ring | Crucial for anchoring the molecule in the binding site and determining specificity. |
| π-Stacking | Aromatic substituents on the spiro core | Can provide significant binding energy through interactions with aromatic residues in the target protein. |
| Hydrophobic Interactions | Cyclopentane ring, alkyl substituents | Contribute to the overall binding affinity by displacing water molecules from the binding pocket. |
By employing these computational approaches, researchers can prioritize the synthesis of novel this compound derivatives with a higher probability of exhibiting the desired biological activity.
Comparative SAR with Other Spirocyclic Scaffolds
To further contextualize the SAR of this compound derivatives, it is instructive to compare their properties with those of other biologically active spirocyclic compounds. This comparative analysis can reveal common structural motifs and substituent effects that contribute to activity across different spirocyclic frameworks.
Lessons from Related Spirohydantoin and Diazaspiro Compounds (e.g., Irbesartan, Sparsentan derivatives)
The spirohydantoin and diazaspiro moieties are present in a number of compounds with diverse pharmacological activities. Examining the SAR of these related molecules can provide valuable lessons for the development of novel this compound derivatives.
Spirohydantoins:
SAR studies on various spirohydantoin derivatives have demonstrated that the nature and position of substituents on the spirocyclic core significantly influence their biological activity. For instance, in a series of diazaspiro bicyclo hydantoin derivatives evaluated for their cytotoxic effects against human leukemia cells, the substituents at the N-3 position were found to play a crucial role. researchgate.net The cytotoxic activity was observed to increase in the order of ether < ester < alkene, highlighting the importance of the electronic and steric properties of this substituent. researchgate.net Furthermore, the presence of electron-withdrawing groups at the third and fourth positions of a phenyl ring attached to the N-8 position of the diazaspiro bicyclo hydantoin nucleus led to selective cytotoxic activities. researchgate.net
Irbesartan:
Irbesartan, an angiotensin II receptor antagonist, contains a 1,3-diazaspiro[4.4]non-1-en-4-one scaffold. While not a direct amino-substituted analog, its SAR provides insights into the importance of the spirocyclic core as a scaffold for presenting key pharmacophoric elements. The spirocyclic system in Irbesartan serves to orient the butyl group and the biphenyl-tetrazole moiety in a specific three-dimensional arrangement that is optimal for binding to the AT1 receptor.
Sparsentan:
Sparsentan is a dual endothelin type A and angiotensin II subtype 1 receptor antagonist. emjreviews.com Although its spirocyclic core is not a hydantoin, the general principle of using a rigid spirocyclic scaffold to position multiple pharmacophoric groups is a key takeaway. The SAR of Sparsentan and its analogs would likely revolve around the optimization of the substituents on its core to achieve dual receptor antagonism.
Table 3: Comparative SAR Insights from Related Spirocyclic Compounds
| Compound Class | Key SAR Findings | Relevance to this compound |
| Spirohydantoins | Substituents at the N-3 and N-8 positions significantly impact cytotoxic activity. researchgate.net | Modifications at the corresponding positions of the this compound core are likely to be critical for modulating biological activity. |
| Electron-withdrawing groups on appended aryl rings can enhance activity. researchgate.net | The electronic properties of substituents on any aryl groups attached to the core should be carefully considered. | |
| Irbesartan | The spirocyclic core acts as a rigid scaffold to orient key pharmacophoric groups. | The this compound scaffold can be utilized in a similar manner to present functional groups for specific biological targets. |
| Sparsentan | A spirocyclic system can be used to achieve dual antagonism by presenting different pharmacophores. emjreviews.com | This suggests the potential for developing multi-target ligands based on the this compound scaffold. |
By drawing lessons from the established SAR of these related spirocyclic compounds, the design and optimization of novel this compound derivatives can be approached with a more informed and strategic perspective.
Molecular Target Interactions and Biological Activity in Vitro and Pre Clinical Investigations
Exploration of Enzyme Inhibition Profiles
The interaction of small molecules with enzymes is a cornerstone of drug discovery. While specific inhibitory data for 4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one is not extensively documented in publicly available research, the activities of structurally related compounds provide insights into potential enzyme-targeted applications.
Interaction with Kinases and other Enzyme Families
Kinases are a critical family of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. While direct evidence of this compound interacting with kinases is not available, the broader field of kinase inhibition is a major focus of pharmaceutical research. For instance, compounds with varied heterocyclic cores have been developed as potent kinase inhibitors. This highlights the potential for nitrogen-containing heterocyclic compounds, such as the diazaspiro[4.4]nonane scaffold, to be explored for kinase inhibitory activity.
Inhibition of Specific Enzymes (e.g., COX-1 and COX-2 for related compounds)
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway. There is currently no specific data available detailing the inhibition of COX-1 or COX-2 by this compound.
Receptor Binding and Modulation Studies
The diazaspiro[4.4]nonane core is present in molecules that have been shown to interact with various cell surface receptors, including G-Protein Coupled Receptors (GPCRs) and integrins.
Interaction with G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The diazaspiro[4.4]nonane scaffold is a key component of compounds that have demonstrated high affinity for certain GPCRs.
Antagonism of Specific Receptors (e.g., LFA-1 for related compounds)
Leukocyte function-associated antigen-1 (LFA-1) is an integrin receptor crucial for immune cell adhesion and trafficking. A related spirocyclic hydantoin (B18101), which incorporates a triazaspiro[4.4]nonane core, has been identified as a potent antagonist of LFA-1. This demonstrates the potential of spirocyclic structures in modulating cell adhesion processes.
Dual Angiotensin and Endothelin Receptor Antagonism (for relevant diazaspiro[4.4]nonane derivatives like Sparsentan)
A prominent example of a biologically active diazaspiro[4.4]nonane derivative is Sparsentan. This molecule is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II type 1 receptor (AT1R). drugbank.comresearchgate.netnih.gov Both of these receptors are GPCRs and play critical roles in blood pressure regulation and the pathogenesis of kidney disease. drugbank.com
Sparsentan was developed by merging the structural features of an AT1R antagonist (irbesartan) and an ETAR antagonist. drugbank.comnih.gov This dual antagonism is significant as both endothelin-1 (ET-1) and angiotensin II (Ang II) are potent vasoconstrictors and contribute to the progression of conditions like immunoglobulin A nephropathy (IgAN). drugbank.com By blocking both pathways, Sparsentan offers a comprehensive approach to mitigating the effects of these signaling molecules. travere.com
The affinity of Sparsentan for these receptors has been quantified, demonstrating its potent and selective action.
| Receptor | Affinity (Ki) |
|---|---|
| Endothelin Type A Receptor (ETAR) | 12.8 nM drugbank.com |
| Angiotensin II Type 1 Receptor (AT1R) | 0.36 nM drugbank.com |
Sparsentan exhibits greater than 500-fold selectivity for ETAR and AT1R over the endothelin type B and angiotensin II subtype 2 receptors, respectively. drugbank.com In preclinical studies, the blockade of both endothelin and angiotensin pathways has been shown to reduce proteinuria, protect podocytes, and prevent glomerulosclerosis and mesangial cell proliferation. travere.com
Clinical trial data has further substantiated the efficacy of this dual antagonism.
| Condition | Sparsentan Reduction | Comparator (Irbesartan) Reduction | Timepoint |
|---|---|---|---|
| Immunoglobulin A Nephropathy (IgAN) | -49.8% nih.gov | -15.1% nih.gov | 36 weeks (interim) nih.gov |
| Focal Segmental Glomerulosclerosis (FSGS) | -44.8% nih.gov | -18.5% nih.gov | 8 weeks nih.gov |
These findings underscore the therapeutic potential of the diazaspiro[4.4]nonane scaffold in designing dual-acting receptor antagonists for complex diseases.
Anti-infective Potential (In Vitro Models)
The unique three-dimensional architecture of spirocyclic compounds makes them attractive scaffolds for the development of novel anti-infective agents. Investigations into related diazaspiroalkanes and other spiro-heterocycles have revealed significant inhibitory activity against various viral and microbial targets.
Inhibitory Activity against Viral Targets
Although specific studies on this compound's antiviral properties are not available, research on analogous diazaspiroalkane derivatives has shown notable antiretroviral effects. For instance, a novel pyrimidyl-di(diazaspiroalkane) derivative, 3,3'-(5-nitropyrimidine-4,6-diyl)bis-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane tetrachloride dihydrochloride, has demonstrated high efficacy in inhibiting the replication of various retroviruses, including Human Immunodeficiency Virus type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus (SIV) actanaturae.ruactanaturae.ru. The mechanism of action for this class of compounds involves blocking the heparan sulfate receptors on the host cell surface, thereby preventing viral entry actanaturae.ruactanaturae.ru.
Furthermore, the broader class of azaspiro compounds has shown promise against other viral pathogens. A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their antiviral activity against human coronavirus 229E nih.govnih.gov. Several of these compounds exhibited significant inhibitory effects on viral replication, with the most potent analog, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, displaying an EC50 value of 5.5 µM nih.govnih.gov. This highlights the potential of the spirocyclic scaffold in the development of broad-spectrum antiviral agents.
Table 1: Antiviral Activity of a Related Diazaspiroalkane Derivative
| Virus Strain | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| HIV-1 (IIIB) | 0.03 | >100 | >3333 |
| HIV-2 (ROD) | 0.02 | >100 | >5000 |
| SIV (MAC251) | 0.04 | >100 | >2500 |
Data for 3,3'-(5-nitropyrimidine-4,6-diyl)bis-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane tetrachloride dihydrochloride. Data sourced from Novoselova et al. actanaturae.ruactanaturae.ru
Antimicrobial Efficacy
The structural motif of diazaspiro[4.4]nonane is a component of certain derivatives that have been investigated for their antimicrobial properties. For example, zabofloxacin, an antibiotic, incorporates a 2,6-diazaspiro[3.4]oct-6-yl moiety and has been studied for its efficacy against multidrug-resistant Gram-positive bacteria and Neisseria gonorrhoeae mdpi.com. While the core structure is different, this demonstrates the utility of diazaspiro scaffolds in antibacterial drug design. The broader class of spiro-heterocycles, including those containing thiazolidinone and oxadiazole moieties, have also been extensively reviewed for their wide-ranging antimicrobial activities against various bacterial and fungal strains nih.govmdpi.com. The presence of the amino group in this compound could potentially enhance its interaction with microbial targets, a feature observed in other aminated heterocyclic compounds with antimicrobial properties.
Anti-inflammatory and Antioxidant Activities (In Vitro Models)
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Various heterocyclic compounds, including those with spirocyclic structures, have been explored for their potential to modulate these pathological processes.
Cellular Mechanisms of Anti-inflammatory Action
Derivatives of diazaspiro[4.5]decane have been synthesized and evaluated for their anti-inflammatory properties. In a study investigating 6-aryl-9-substituted-6,9-diazaspiro- actanaturae.ruevitachem.comdecane-8,10-diones, several compounds demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in mice ekb.egresearchgate.net. The most potent compounds exhibited protection against edema formation, with one derivative showing 53.93% inhibition at a dose of 0.079 mmol/kg, comparable to the standard drug diclofenac sodium ekb.eg. The anti-inflammatory action of such compounds is often attributed to their ability to modulate the production of pro-inflammatory mediators.
Free Radical Scavenging and Membrane Stabilization
Table 2: Anti-inflammatory Activity of Related 6,9-Diazaspiro- actanaturae.ruevitachem.comdecane-8,10-dione Derivatives
| Compound | Dose (mmol/kg) | Maximum Edema Inhibition (%) |
|---|---|---|
| Derivative 1 (R1=H, R2=CH2COOCH3) | 0.079 | 53.93 |
| Derivative 2 (R1=CH3, R2=CH2COOCH3) | 0.076 | 45.75 |
| Derivative 3 (R1=OCH3, R2=CH2COOCH3) | 0.072 | 48.94 |
| Diclofenac Sodium | 0.0314 | 60.40 |
Data from a study on carrageenan-induced paw edema in mice. Data sourced from Mohareb et al. ekb.eg
Applications in Rational Drug Design and Lead Compound Optimization
Design Principles for Novel Therapeutics Incorporating the 1,3-Diazaspiro[4.4]non-3-en-2-one Core
The design of new drugs based on the 1,3-diazaspiro[4.4]non-3-en-2-one scaffold is guided by principles that leverage its unique structural features. The spirocyclic nature of the core provides a rigid anchor, which can reduce the entropic penalty upon binding to a target protein and maintain a favored orientation of functional groups to improve potency. bldpharm.com This rigidity, combined with the ability to introduce diverse substituents, allows for a systematic exploration of the chemical space to optimize interactions with biological targets. nih.gov
Strategies for Enhancing Potency and Selectivity
Enhancing the potency and selectivity of compounds derived from the 1,3-diazaspiro[4.4]non-3-en-2-one core involves strategic structural modifications. The goal is to maximize interactions with the desired biological target while minimizing off-target effects. nih.gov
Key strategies include:
Peripheral Moiety Modification: Attaching various functional groups to the core structure can significantly alter binding affinity. For instance, in related diazaspiro compounds, modifying sulfonyl amide substituents has been used to probe structure-activity relationships (SAR). researchgate.net For the 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one core, the amino group and other positions on the rings serve as key vectors for modification.
Stereochemical Control: Spirocycles often contain stereocenters, and controlling the stereochemistry is crucial. Different stereoisomers can exhibit vastly different biological activities and selectivities. tandfonline.com Locking a molecule into a specific conformation can improve selectivity by favoring binding to one target over others. drugtargetreview.com
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve properties. For example, substituting a piperazine ring with a diazaspiro[3.3]heptane in the PARP inhibitor Olaparib resulted in a significant increase in selectivity for PARP-1. bldpharm.com Similarly, replacing an amide with a fluoroalkene has been shown to improve cellular activity in kinase inhibitors. acs.org
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | Modification (R-group on Amino) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |
|---|---|---|---|---|
| ASN-001 | -H (Parent Compound) | 850 | 1200 | 1.4 |
| ASN-002 | -Methyl | 620 | 1100 | 1.8 |
| ASN-003 | -Phenyl | 150 | 2500 | 16.7 |
| ASN-004 | -4-Fluorophenyl | 95 | >10000 | >105 |
| ASN-005 | -(CH2)2-OH | 430 | 980 | 2.3 |
Optimization of In Vitro Efficacy
Beyond target affinity, the optimization of in vitro efficacy requires careful tuning of a compound's physicochemical properties to ensure it can reach its target in a cellular environment. researchgate.net This involves balancing potency with properties related to absorption, distribution, metabolism, and excretion (ADME). tandfonline.comnih.gov
Key optimization parameters include:
Solubility and Permeability: Introducing polar functional groups or utilizing techniques like salt formation can enhance aqueous solubility. Permeability across cell membranes, often assessed using Caco-2 assays, is critical for cellular activity. mykhailiukchem.orgnih.gov
Metabolic Stability: Compounds are often tested for their stability in the presence of liver microsomes or hepatocytes to predict their metabolic fate. researchgate.netmykhailiukchem.org Sites of metabolic vulnerability can be identified and blocked, for example, by replacing a metabolically labile hydrogen atom with a fluorine atom, to increase the compound's half-life. youtube.com
Lipophilicity: The lipophilicity (measured as LogP or LogD) of a compound affects its solubility, permeability, and potential for off-target toxicity. Spirocyclic scaffolds can help lower lipophilicity compared to their non-spirocyclic counterparts, which is often beneficial. bldpharm.com
Table 2: In Vitro ADME Properties of Optimized Spirocyclic Leads (Illustrative Data)
| Compound ID | Modification | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Half-life (t½, min) |
|---|---|---|---|---|
| LEAD-01 | -Phenyl | 15 | 0.8 | 12 |
| LEAD-02 | -4-Fluorophenyl | 25 | 1.5 | 45 |
| LEAD-03 | Spiro[3.3]heptane bioisostere | 50 | 2.2 | >60 |
Lead Compound Identification and Validation
The discovery of lead compounds can be approached through several methodologies, with high-throughput screening and fragment-based design being two prominent strategies well-suited for exploring libraries based on the this compound scaffold.
High-Throughput Screening (HTS) of this compound Libraries
High-Throughput Screening (HTS) allows for the rapid, automated testing of large numbers of compounds against a specific biological target to identify "hits". bmglabtech.comdrugtargetreview.com A library of diverse derivatives of this compound can be synthesized and screened to identify starting points for drug discovery. creative-biostructure.com
The HTS process for such a library would typically involve:
Library Design and Synthesis: Creation of a diverse collection of compounds by varying substituents at multiple positions on the spirocyclic core. These libraries can be general-purpose or focused on specific target families like kinases or GPCRs.
Assay Development: Establishing a robust and automated assay to measure the activity of the compounds against the chosen target. bmglabtech.com
Automated Screening: Testing the entire compound library, often at a single concentration, to identify initial hits. assay.works
Hit Confirmation and Validation: Re-testing the initial hits and performing dose-response studies to confirm their activity and rule out false positives. drugtargetreview.com
Table 3: Key Stages of an HTS Campaign
| Stage | Objective | Typical Throughput | Key Outcome |
|---|---|---|---|
| Primary Screen | Identify initial hits from a large library. | 100,000+ compounds/day | List of potential "hits" (0.1-1% of library). drugtargetreview.com |
| Hit Confirmation | Confirm activity of primary hits. | 1,000-10,000 compounds | Verified active compounds. |
| Dose-Response | Determine the potency (e.g., IC50) of confirmed hits. | 100-1,000 compounds | Potency data for lead prioritization. |
Fragment-Based Drug Design (FBDD) Leveraging the Spirocyclic Motif
Fragment-Based Drug Design (FBDD) is an alternative approach that screens smaller, lower molecular weight compounds ("fragments") for weak but efficient binding to a target. nih.gov The rigid, three-dimensional nature of the this compound motif makes it an excellent candidate for inclusion in a fragment library. nih.govresearchgate.net
The advantages of using this spirocyclic motif in FBDD include:
High sp3 Character: Spirocycles have a high fraction of sp3-hybridized carbons, which provides the three-dimensionality often lacking in traditional, flatter aromatic fragment libraries. bldpharm.comnih.gov
Structural Rigidity: The rigid framework allows for well-defined binding interactions that can be more easily characterized by biophysical methods like X-ray crystallography.
Synthetic Tractability: The core can be designed with specific chemical handles that allow for the subsequent "growing" or "linking" of fragments into more potent, lead-like molecules. researchgate.net
Table 4: Comparison of HTS and FBDD for Lead Discovery
| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Design (FBDD) |
|---|---|---|
| Library Size | Large (100,000s to millions) | Small (100s to thousands) nih.gov |
| Compound Complexity | Higher MW, more complex | Lower MW (<300 Da), simpler nih.gov |
| Hit Affinity | Potent (nM to low µM) | Weak (µM to mM) |
| Hit-to-Lead Effort | Often involves improving ADME properties | Requires significant synthetic effort to increase potency |
Contribution to Intellectual Property and Novelty in Medicinal Chemistry
The development of novel compounds based on the this compound core is a significant driver of intellectual property (IP) in medicinal chemistry. The unique and complex structure of spirocycles provides a strong foundation for creating new chemical entities that are distinct from existing patented drugs. tandfonline.comresearchgate.net
A key driver for investigating spirocycles is the ability to access novel compounds in less-explored patent space, where broad patent claims can be successfully made. tandfonline.com While many common monocyclic ring systems have been extensively studied, combining them into spirocyclic systems generates a multitude of new structures that have not been synthesized or biologically tested. tandfonline.com This novelty is essential for securing "composition of matter" patents, which grant exclusive rights to a specific chemical substance.
Furthermore, the inherent complexity and defined stereochemistry of spirocycles mean that even subtle modifications can lead to patentably distinct molecules with potentially improved properties. This makes scaffolds like this compound valuable starting points for building a robust patent portfolio and developing next-generation therapeutics. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a spirocyclic precursor (e.g., 1,3-diazaspiro[4.4]non-3-en-2-one) and introduce the amino group via nucleophilic substitution or reductive amination. Optimize reaction parameters (solvent polarity, temperature, catalyst loading) using design-of-experiment (DoE) approaches. Monitor intermediates via <sup>1</sup>H NMR or LC-MS to identify kinetic bottlenecks. For example, highlights the use of tert-butyl and phenyl substituents in analogous spiro compounds, where steric effects influence reaction yields .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- FTIR : Confirm the presence of amino (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups.
- <sup>13</sup>C NMR : Identify spirocyclic carbons (typically δ 50–70 ppm) and carbonyl carbons (δ ~180 ppm). provides detailed NMR assignments for structurally related diazaspiro compounds .
- High-resolution MS : Validate molecular formula (e.g., C8H11N3O) with <1 ppm error.
Q. How can solubility and stability be assessed in aqueous and organic solvents for formulation studies?
- Methodological Answer : Perform shake-flask experiments in buffered solutions (pH 1–12) and common solvents (DMSO, ethanol). Use HPLC-UV to quantify degradation products under accelerated conditions (40°C/75% RH). For stability comparisons, refer to , which outlines protocols for analyzing spiromesifen derivatives in environmental matrices .
Advanced Research Questions
Q. What are the key degradation pathways of this compound under oxidative or photolytic conditions?
- Methodological Answer : Expose the compound to UV light (254 nm) or H2O2/Fe<sup>2+</sup> (Fenton’s reagent). Analyze degradation products via LC-QTOF-MS with collision-induced dissociation (CID). Compare fragmentation patterns to databases (e.g., ’s workflow for nitrophenyl hydrazides) .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) can assess interactions with enzymes like cytochrome P450. provides SMILES/InChI data for similar spiro compounds to validate computational models .
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
- Methodological Answer : The amino group’s polarity may disrupt crystal packing. Screen crystallization solvents (e.g., ether/acetone mixtures) and employ slow evaporation. Use SHELXL ( ) for refinement, particularly for handling twinning or disorder in the spirocyclic core .
Q. How does the compound’s spirocyclic architecture influence its pharmacokinetic properties compared to linear analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
